(4-Methoxyphenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione
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Overview
Description
(4-Methoxyphenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione typically involves multiple steps. One common method includes the Hinsberg reaction, where sulfonyl chlorides react with piperazine derivatives . The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.
Scientific Research Applications
(4-Methoxyphenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases like Alzheimer’s.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is crucial in the context of neurodegenerative diseases where acetylcholine levels are diminished.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)piperazine derivatives: These compounds share the methoxyphenyl group but differ in other substituents.
Phenylsulfonyl piperazine derivatives: These compounds have the phenylsulfonyl group but may have different substituents on the piperazine ring.
Uniqueness
(4-Methoxyphenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanethione is unique due to the combination of its methoxyphenyl and phenylsulfonyl groups, which confer specific chemical and biological properties. This combination is not commonly found in other piperazine derivatives, making it a compound of interest for further research and development.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(4-methoxyphenyl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-23-16-9-7-15(8-10-16)18(24)19-11-13-20(14-12-19)25(21,22)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXXLWMHRPNGQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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